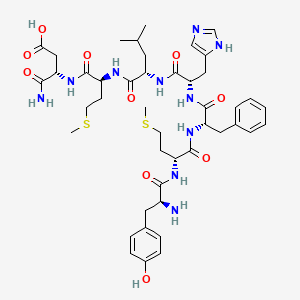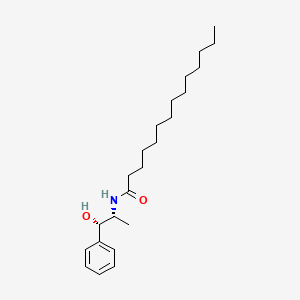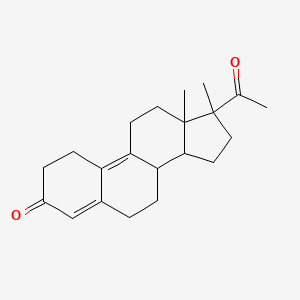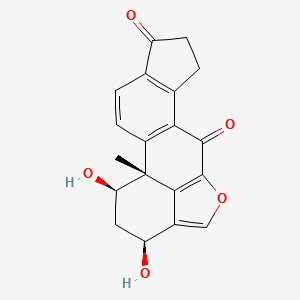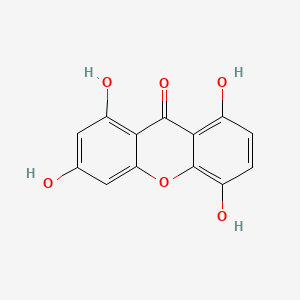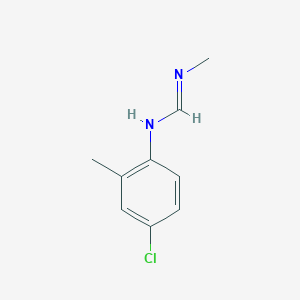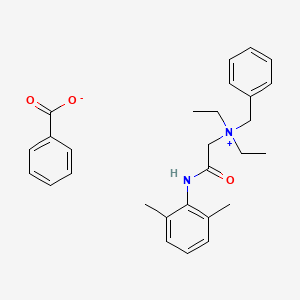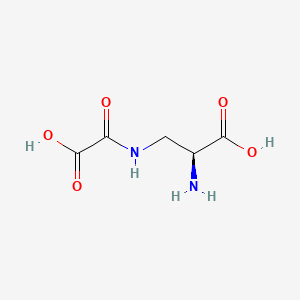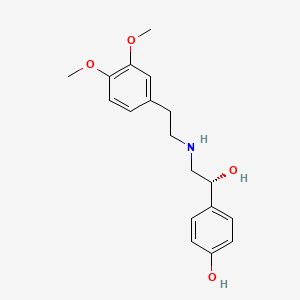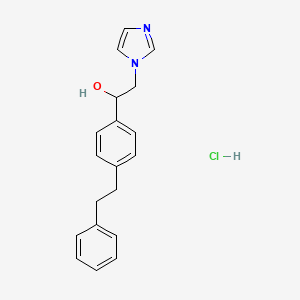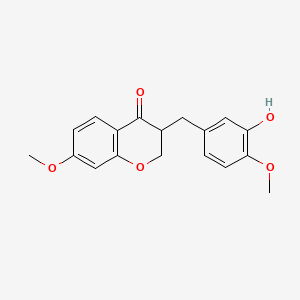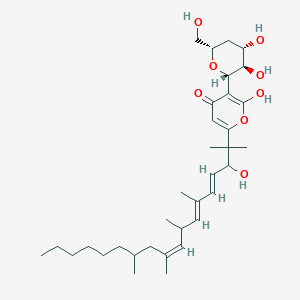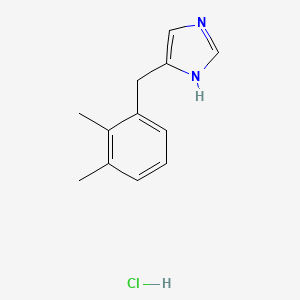
Detomidine hydrochloride
描述
盐酸地美托咪定是一种合成化合物,主要用作兽医药物中的镇静剂和镇痛剂。 它是一种咪唑衍生物,起着α-2肾上腺素受体激动剂的作用。 该化合物通常用于大型动物,特别是马,以诱导镇静并为各种医疗程序提供止痛 .
作用机制
盐酸地美托咪定通过激活α-2肾上腺素受体发挥其作用。 这种激活诱导负反馈反应,减少兴奋性神经递质的产生。 该化合物的镇静和镇痛特性是剂量依赖性的,并通过抑制交感神经系统介导。 这导致心率下降,血压降低和镇痛 .
类似化合物:
盐酸克伦特罗: 另一种α-2肾上腺素受体激动剂,用作兽医药物中的镇静剂和镇痛剂。
盐酸美托咪定: 另一种更有效的α-2肾上腺素受体激动剂,在兽医药物中具有类似的应用。
盐酸德美托咪定: 美托咪定的立体异构体,在兽医和人类医学中用于其镇静和镇痛作用.
盐酸地美托咪定的独特性: 盐酸地美托咪定在大型动物,特别是马的特殊用途方面是独一无二的。 其药代动力学特征和特定的受体相互作用使其成为马镇静和镇痛的首选 .
生化分析
Biochemical Properties
Detomidine hydrochloride is a sedative with analgesic properties . The α2-adrenergic agonists produce dose-dependent sedative and analgesic effects, mediated by activation of α2 catecholamine receptors . This induces a negative feedback response, reducing the production of excitatory neurotransmitters .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Due to inhibition of the sympathetic nervous system, detomidine also has cardiac and respiratory effects .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as an α2-adrenergic agonist . It binds to α2 catecholamine receptors, inducing a negative feedback response that reduces the production of excitatory neurotransmitters .
Dosage Effects in Animal Models
This compound is used therapeutically for its sedative and analgesic effects in horses and cattle at doses of 10 to 80 μg/kg body weight given intravenous or intramuscular injection . The effects of the product vary with different dosages in animal models .
Transport and Distribution
It is known that the drug is normally administered by the intravenous route, and is fastest and most efficient when given intravenously .
准备方法
合成路线和反应条件: 盐酸地美托咪定的制备涉及以下几个步骤:
加成反应: (2,3-二甲基苯基)溴化镁在1H-咪唑存在下与甲醛反应形成中间化合物。
还原反应: 中间化合物在浓盐酸存在下用异丙醇还原,生成盐酸地美托咪定.
工业生产方法: 在工业环境中,盐酸地美托咪定通常通过氢化过程合成。 通过在含有盐酸的水溶液中氢化中间体,将该化合物分离为结晶盐。 然后通过蒸馏浓缩溶液,并且可以在冷却之前添加额外的盐酸以回收结晶的盐酸地美托咪定 .
反应类型:
氧化: 盐酸地美托咪定可以进行氧化反应,尽管文献中通常没有详细说明这些反应的具体条件和试剂。
取代: 作为咪唑衍生物,盐酸地美托咪定可以参与取代反应,特别是涉及其芳环的反应。
常用试剂和条件:
还原: 还原过程中使用异丙醇和浓盐酸.
取代: 典型的取代反应试剂可能包括卤素或其他亲电试剂。
主要形成的产物:
科学研究应用
相似化合物的比较
Xylazine: Another alpha-2 adrenergic agonist used as a sedative and analgesic in veterinary medicine.
Medetomidine: A more potent alpha-2 adrenergic agonist with similar applications in veterinary medicine.
Dexmedetomidine: A stereoisomer of medetomidine, used in both veterinary and human medicine for its sedative and analgesic effects.
Uniqueness of Detomidine Hydrochloride: this compound is unique in its specific use for large animals, particularly horses. Its pharmacokinetic profile and the specific receptor interactions make it a preferred choice for equine sedation and analgesia .
属性
IUPAC Name |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWRDXKNDCJZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76631-46-4 (Parent) | |
| Record name | Detomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048661 | |
| Record name | Detomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90038-01-0 | |
| Record name | Detomidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90038-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Detomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Detomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole, 4-[(2,3-dimethylphenyl)methyl] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K4LKB6QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does detomidine hydrochloride exert its effects within the body?
A1: this compound primarily acts as an agonist at α2-adrenergic receptors. [, , , ] These receptors are widely distributed in the central and peripheral nervous systems, as well as in other tissues. By binding to these receptors, this compound mimics the actions of norepinephrine, leading to a decrease in sympathetic nervous system activity. This, in turn, results in various pharmacological effects, including sedation, analgesia, muscle relaxation, and a decrease in heart rate and blood pressure. [, , , ]
Q2: What are the primary applications of this compound in veterinary medicine?
A2: this compound is commonly used in veterinary practice for:
- Sedation: Provides reliable sedation for various procedures, including physical examinations, diagnostic imaging, and minor surgical procedures. [, , , ]
- Analgesia: Offers analgesic effects, particularly for visceral pain, making it suitable for pre- and postoperative pain management. [, ]
- Pre-anesthetic medication: Used as a pre-anesthetic agent to reduce the required dose of general anesthetics and facilitate smoother induction and recovery. [, , ]
Q3: Can this compound affect the gastrointestinal system in horses?
A3: Yes, studies have shown that this compound, along with other α2-adrenergic agonists like acepromazine maleate and a combination of xylazine and butorphanol, can impact esophageal motility in horses. [] This is primarily observed as a reduction in spontaneous swallowing and alterations in normal peristaltic activity. []
Q4: How is this compound administered, and what factors can influence its effects?
A4: this compound can be administered intravenously (IV), intramuscularly (IM), or epidurally, depending on the desired effect and species. [, , ] The route of administration can influence the onset and duration of action. For instance, epidural administration can induce localized analgesia, while IV administration typically results in faster onset of sedation. [, ] Dosage also plays a crucial role in determining the depth and duration of sedation and analgesia. [, ]
Q5: Are there any specific observations regarding the pharmacokinetics of this compound in goats?
A5: Research involving the oral transmucosal administration of detomidine gel in rabbits observed a rapid decrease in heart rate across all dosage groups. [] This suggests potential cardiovascular effects, highlighting the importance of careful monitoring during detomidine administration, especially in smaller species like goats. []
Q6: How is the effect of this compound reversed?
A6: The effects of this compound can be reversed using α2-adrenergic receptor antagonists like atipamezole, yohimbine, or tolazoline. [, , ] These antagonists compete with this compound for binding at the receptor sites, effectively reversing its sedative and analgesic effects.
Q7: How is this compound employed in research settings?
A7: this compound is a valuable tool in various research areas, including:
- Electroencephalography (EEG): Sublingual this compound has been proven effective and safe for standing sedation during EEG recordings in foals, facilitating the investigation of cerebral electrical activity in various states and conditions like epilepsy. []
- Electroretinography (ERG): this compound is used as a safe and consistent sedative in ERG protocols for evaluating retinal function in horses, providing valuable insights into ocular health. [, ]
- Lameness Evaluation: Research indicates that this compound, particularly in combination with butorphanol, can influence objective lameness measurements in horses. [] While this highlights the importance of controlled sedation protocols in lameness assessments, it also suggests potential applications in further understanding pain perception and its impact on movement.
Q8: What are the potential side effects of this compound?
A8: While generally safe when used appropriately, this compound can cause side effects, including bradycardia, hypotension, decreased respiratory rate, and ataxia. [, , ] These effects are generally dose-dependent and can be minimized by careful dose titration and monitoring. In horses, this compound has been observed to potentially prolong exercise-induced increases in body temperature, suggesting a need for caution when used post-exercise. []
Q9: Are there any specific safety considerations for using this compound in certain species or clinical scenarios?
A9: Yes, specific considerations exist for this compound use:
- Cardiac Disease: Use cautiously in animals with pre-existing cardiac conditions due to its potential to cause bradycardia and hypotension. []
- Epidural Administration: Accidental injection into the subarachnoid space can lead to profound and potentially life-threatening cardiovascular and respiratory depression. []
Q10: What are potential future research avenues for this compound?
A10: Future research could focus on:
- Optimizing Dosing Regimens: Further research is needed to refine dosing protocols for various species and applications, potentially exploring alternative routes of administration like oral transmucosal delivery for improved safety and efficacy. []
- Investigating Species-Specific Effects: While this compound is widely used across species, a deeper understanding of its specific pharmacodynamic and pharmacokinetic profiles in various animals, including exotic species, is crucial. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


